molecular formula C10H10N4O2S B13155142 Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate

Cat. No.: B13155142
M. Wt: 250.28 g/mol
InChI Key: CINGWRWVWSPAQP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. The 2-aminothiazole scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities. This particular derivative is functionalized with an electron-deficient pyrazine ring at the 4-position, which may enhance its ability to engage in key hydrogen-bonding interactions with biological targets, a characteristic noted in other heterocyclic systems used in kinase inhibitor design . As part of the 2-aminothiazole family, this compound serves as a versatile building block for the synthesis of more complex molecules targeting a range of diseases. Researchers utilize this core structure in the exploration of new anticancer, antimicrobial, and anti-inflammatory agents, as the aminothiazole framework is frequently found in compounds with such activities . The ester and amino functional groups on the thiazole ring provide convenient handles for further synthetic modification, allowing for the creation of amides, sulfonamides, and heterocycle-fused systems. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 2-amino-4-pyrazin-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(14-10(11)17-8)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H2,11,14)

InChI Key

CINGWRWVWSPAQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Starting Materials

  • Ethyl 2-chloroacetoacetate or α-haloketones as electrophilic precursors.
  • Thiourea as the sulfur and nitrogen source for thiazole ring formation.
  • 2-Bromopyrazine or pyrazin-2-yl-substituted α-haloketones to introduce the pyrazinyl substituent at the 4-position.

Reaction Conditions and Procedure

A representative method adapted from a patent for ethyl 2-amino-4-methylthiazole-5-carboxylate can be modified to incorporate the pyrazinyl group:

Step Description Conditions Notes
1 Preparation of reaction mixture Ethanol solvent with 10-35% ethyl acetate; add thiourea and sodium carbonate (0.01-0.1 weight ratio to α-haloketone) Sodium carbonate acts as a base to facilitate cyclization
2 Addition of α-haloketone Dropwise addition of ethyl 2-chloroacetoacetate or pyrazinyl-substituted α-haloketone at 40-55 °C Controlled addition prevents side reactions
3 Cyclization and heating Heat to 60-70 °C for 5-5.5 hours Promotes ring closure to thiazole
4 Solvent removal and filtration Partial distillation to remove solvent, cool to room temperature, filter Removes unreacted materials
5 pH adjustment and precipitation Add filtrate to water, adjust pH to 9-10 with caustic soda, stir 0.5 h Precipitates product
6 Isolation and drying Filter and vacuum dry the solid product Yields >98% with melting point ~172-173 °C (for methyl analog)

Adaptation for Pyrazin-2-yl Substitution

To introduce the pyrazin-2-yl group at the 4-position, the α-haloketone precursor should be functionalized accordingly, e.g., ethyl 2-chloro-4-(pyrazin-2-yl)acetoacetate. This substrate can then undergo the same cyclization with thiourea under the above conditions to yield this compound.

Alternative Synthetic Routes

Solid-Phase Synthesis

A solid-phase approach involves:

  • Reductive amination of a formyl-functionalized resin.
  • Dehydrative cyclization with α-bromoketones in DMF to form 2-amino-5-carboxylate thiazole resin.
  • Coupling with pyrazinyl amines.
  • Cleavage from resin with trifluoroacetic acid/dichloromethane cocktail.

This method is suitable for combinatorial synthesis and analog library preparation but less practical for bulk synthesis.

One-Pot α-Bromination and Thiourea Cyclization

A recent method for 2-aminothiazole-5-carboxamides involves:

  • Chemoselective α-bromination of β-ethoxyacrylamides.
  • One-pot treatment with thiourea to form the thiazole ring.
  • Avoidance of sensitive organometallic reagents and protection steps.

This method can be adapted for pyrazinyl-substituted substrates to improve yield and simplify operations.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Yield & Purity
Solution-phase cyclization (Patent method) Ethyl 2-chloroacetoacetate (or pyrazinyl analog), thiourea, sodium carbonate Ethanol/ethyl acetate solvent, 40-70 °C, 5-5.5 h Simple, scalable, high yield >98%, mp ~172-173 °C (methyl analog)
Solid-phase synthesis Resin-bound aldehyde, α-bromoketone, thiourea DMF, TFA cleavage Library synthesis, regioselective Moderate to high, suitable for analogs
One-pot α-bromination and cyclization β-Ethoxyacrylamide, NBS, thiourea NaOBu-t/THF, mild conditions High yield, avoids sensitive reagents High isolated yields (up to 91%)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs differ primarily in substituents at the 2-amino and 4-aryl/heteroaryl positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Compound Name R4 Substituent R2 Substituent Molecular Weight Key Biological Activity Reference
Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate Pyrazin-2-yl Amino 279.29 Under investigation
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromophenyl Amino 340.21 CDK9 inhibition (IC50: <100 nM)
Ethyl 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylate 2-Pyrazinyl Methyl 265.30 Intermediate for kinase inhibitors
Ethyl 2-(3-methoxyphenylureido)-4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromophenyl 3-Methoxyphenylurea 476.03 SIRT2 inhibition (IC50: 0.8 µM)
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Trifluoromethyl Amino 238.21 Antibacterial (MIC: 8 µg/mL)

Physicochemical Properties

  • Solubility : The pyrazine substituent increases water solubility compared to bromophenyl analogs, which are more lipophilic.
  • Stability : Boc-protected derivatives (e.g., compound 2 in ) show improved stability under acidic conditions, critical for oral bioavailability .

Key Research Findings

Substituent Effects: R4 Position: Pyrazine and pyridine rings improve solubility and target engagement in polar active sites, while aryl groups (e.g., bromophenyl) enhance hydrophobic interactions . R2 Position: Ureido and acylhydrazone modifications at the 2-amino group significantly boost inhibitory activity against kinases and antifungal targets .

Biological Potency :

  • Bromophenyl derivatives exhibit lower IC50 values in kinase assays compared to pyrazine-containing analogs, suggesting substituent size and hydrophobicity are critical for potency .

Biological Activity

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H10_{10}N4_4O2_2S and a molecular weight of 250.28 g/mol. The compound features a thiazole ring substituted with an amino group and a pyrazine moiety, which enhances its biological activity spectrum compared to other similar compounds.

1. Anticancer Activity

Research indicates that compounds containing thiazole and pyrazine structures often exhibit significant anticancer properties. This compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound interacts with critical molecular targets, inhibiting pathways involved in cancer cell proliferation. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .
  • Case Study : In a study evaluating the anticancer activity of related thiazole compounds, a derivative exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, showcasing the potential efficacy of thiazole derivatives in cancer treatment .
CompoundCell LineGI50 Value (µM)
This compoundMCF-7TBD
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-82260.08
Thiazole derivativesHepG-2TBD

2. Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Mycobacterium tuberculosis. The thiazole core is crucial for maintaining its antibacterial activity:

  • Selectivity Index : A selectivity index (SI) of 26 was reported for related compounds against M. tuberculosis, indicating effective targeting with minimal toxicity to human cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including multicomponent reactions involving thiazole precursors and pyrazine derivatives. This versatility allows for the creation of analogs with enhanced biological activities or altered pharmacokinetic properties.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of thiazole-based compounds:

  • Structural Variations : Modifications at different positions on the thiazole ring can lead to compounds with improved efficacy against specific targets.
  • Biological Assays : Various assays have demonstrated that certain derivatives maintain or enhance activity against cancer and bacterial strains, emphasizing the potential for drug development from this scaffold .

Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl 2-amino-4-methylthiazole-5-carboxylateThiazole ring with methyl substitutionEnhanced lipophilicity
Ethyl 2-amino-thiazole-5-carboxylic acidLacks pyrazine moietyMore acidic properties
Ethyl 4-(pyrazin-2-yloxy)-thiazole-5-carboxylic acidEther linkage with pyrazinePotentially different pharmacokinetics

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate?

The compound is synthesized via a multi-step process involving cyclization and functionalization. A typical approach involves reacting pyrazine-2-carboxylic acid derivatives with thioamides or thioureas under activation by reagents like phosphorus pentachloride (PCl₅). For example, ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate was synthesized by reacting bromophenyl-substituted precursors with thiourea in acetonitrile under reflux, followed by purification via preparative HPLC (27% yield) . Alternative methods include using dimethylformamide dimethyl acetal (DMFDMA) to form intermediates for further cyclization .

Q. How is the compound characterized structurally?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., δ 4.51 ppm for ethyl ester protons in DMSO-d₆) .
  • IR Spectroscopy : Identification of functional groups like C=O (1628 cm⁻¹) and NH₂ (3285 cm⁻¹) .
  • Mass Spectrometry : For molecular ion validation and fragmentation patterns.
  • Elemental Analysis : To verify stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What solvents and reaction conditions optimize synthesis?

Polar aprotic solvents (e.g., acetonitrile, DMF) at elevated temperatures (80–100°C) are commonly used. Reflux in ethanol or methanol is effective for cyclization steps . Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can the amino group be functionalized to explore structure-activity relationships (SAR)?

The amino group at position 2 can undergo:

  • Urea/Thiourea Formation : Reaction with isocyanates (e.g., benzyl isocyanate) at 80°C to yield substituted ureas, enhancing biological activity .
  • Schiff Base Formation : Condensation with aldehydes to form imines for metal coordination studies.
  • Acylation : Introducing acyl groups to modulate lipophilicity and pharmacokinetic properties .

Q. What strategies improve yield in large-scale synthesis?

Yield discrepancies (e.g., 27% vs. 85%) arise from variations in purification methods and reaction scaling. Strategies include:

  • Continuous Flow Synthesis : Enhances reproducibility and reduces side reactions .
  • Optimized Workup : Liquid-liquid extraction with ethyl acetate/water (3×3 mL) and drying over Na₂SO₄ improves recovery .
  • Catalytic Additives : Using triethylamine to neutralize HCl byproducts in nucleophilic substitutions .

Q. How is computational modeling applied to predict biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like SIRT2. For example, tri-substituted aminothiazoles showed EC₅₀ values of 0.11 µM against HCC cells, correlating with predicted interactions in catalytic pockets . QSAR models further guide substituent selection for enhanced selectivity (>450-fold) .

Q. What crystallographic tools determine its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. SHELXTL (Bruker AXS) and Olex2 are standard for small-molecule crystallography, providing thermal ellipsoid plots and Hirshfeld surface analysis .

Q. How are fused heterocycles synthesized from this scaffold?

Cyclization with α-aminoheterocycles (e.g., 2-aminopyridine) in acetic acid yields pyrido[1,2-a]pyrimidines. DMFDMA-mediated enamine formation precedes intramolecular cyclization, producing thiazolo[5,4-c]pyridines in 77% yield .

Contradiction Resolution & Methodological Insights

Q. How to address conflicting biological activity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line specificity, incubation time). Validate results using:

  • Dose-Response Curves : EC₅₀/IC₅₀ comparisons under standardized protocols .
  • Counter-Screens : Assess off-target effects via kinase profiling panels.

Q. What analytical methods resolve isomeric intermediates?

  • HPLC-DAD/MS : Separates isomers (e.g., E/Z enamines) using C18 columns and gradient elution .
  • NOESY NMR : Identifies spatial proximity of protons in isomeric mixtures .

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